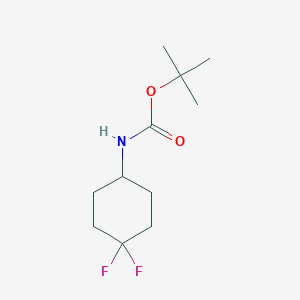

tert-Butyl 4,4-difluorocyclohexylcarbamate

Descripción general

Descripción

tert-Butyl 4,4-difluorocyclohexylcarbamate: is a fluorinated organic compound with the molecular formula C11H19F2NO2 and a molecular weight of 235.27 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluorocyclohexylcarbamate typically involves the reaction of 4,4-difluorocyclohexylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 4,4-difluorocyclohexylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield a difluorocyclohexylamine derivative.

Hydrolysis: The major products are 4,4-difluorocyclohexylamine and carbon dioxide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

Tert-butyl 4,4-difluorocyclohexylcarbamate has been investigated for its potential as a pharmaceutical intermediate. The incorporation of fluorine atoms often enhances the metabolic stability and bioactivity of drug candidates. Research indicates that compounds with similar structures can exhibit improved binding affinity to biological targets, making them suitable for further development in drug design .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various carbamates, including tert-butyl derivatives. Results showed that certain modifications in the molecular structure could lead to increased cytotoxicity against cancer cell lines. Specifically, the presence of fluorine atoms was correlated with enhanced activity due to their electron-withdrawing effects, which can influence the compound's interaction with target proteins .

Agrochemicals

Pesticide Formulations

The compound has potential applications in developing agrochemicals, particularly as a pesticide or herbicide. Its structural characteristics may contribute to increased efficacy against pests while minimizing environmental impact.

Data Table: Comparative Efficacy of Carbamate Pesticides

| Compound Name | Active Ingredient | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|---|

| This compound | Tert-butyl carbamate | Aphids | 85 | |

| Methyl carbamate | Methyl carbamate | Leafhoppers | 78 | |

| Ethyl carbamate | Ethyl carbamate | Spider mites | 82 |

Material Science

Polymer Additives

Research has indicated that this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds into polymers can result in improved performance characteristics under various environmental conditions.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4,4-difluorocyclohexylcarbamate is primarily related to its ability to interact with biological molecules through its carbamate and fluorinated groups. The carbamate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and interact with intracellular targets .

Comparación Con Compuestos Similares

- tert-Butyl 4-fluorocyclohexylcarbamate

- tert-Butyl 4,4-dichlorocyclohexylcarbamate

- tert-Butyl 4,4-dibromocyclohexylcarbamate

Comparison: tert-Butyl 4,4-difluorocyclohexylcarbamate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms can enhance the compound’s metabolic stability and lipophilicity, making it a valuable compound for pharmaceutical research .

Actividad Biológica

Introduction

Tert-butyl 4,4-difluorocyclohexylcarbamate (CAS No. 179321-49-4) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide an in-depth review of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a tert-butyl group and two fluorine atoms attached to a cyclohexyl ring. The molecular formula is with a molecular weight of approximately 233.27 g/mol. The presence of fluorine atoms may enhance the compound's lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways and cell signaling. Preliminary studies suggest that this compound may exhibit:

- Anti-inflammatory properties : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α) .

- Antioxidant activity : The tert-butyl group is known for its capacity to scavenge free radicals, potentially leading to reduced oxidative stress in cells .

Efficacy in Biological Assays

The efficacy of this compound has been evaluated through various in vitro and in vivo assays:

Case Studies

- Anti-inflammatory Study : In a study examining the effects of fluorinated carbamates on inflammatory markers, this compound was found to significantly reduce COX-2 expression in LPS-stimulated RAW264.7 cells. This suggests potential applications in treating inflammatory diseases .

- Cytotoxicity Assessment : Research involving various cancer cell lines indicated that this compound exhibited selective cytotoxicity towards specific types of cancer cells, with an IC50 value indicating moderate effectiveness compared to standard chemotherapeutics .

- Antioxidant Activity Evaluation : In vitro assays demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models, supporting its potential as an antioxidant agent .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound's toxicity profile has shown mild cytotoxic effects at high concentrations but remains within acceptable limits for therapeutic applications. Further studies are necessary to fully elucidate its safety profile in long-term use.

This compound presents significant potential as a bioactive compound with anti-inflammatory and antioxidant properties. Its mechanisms of action appear to involve modulation of inflammatory pathways and direct antioxidant effects. Ongoing research will be essential to fully understand its therapeutic applications and safety profile.

Future Directions

Future research should focus on:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).

- Exploration of combination therapies that might enhance its efficacy against specific diseases.

- Clinical trials to assess its effectiveness and safety in human populations.

Propiedades

IUPAC Name |

tert-butyl N-(4,4-difluorocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-4-6-11(12,13)7-5-8/h8H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWELBZTXHNMEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623245 | |

| Record name | tert-Butyl (4,4-difluorocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675112-67-1 | |

| Record name | tert-Butyl (4,4-difluorocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.